molecular formula C7H11NOS B3058494 1-(1,3-Thiazol-2-yl)butan-1-ol CAS No. 89775-32-6

1-(1,3-Thiazol-2-yl)butan-1-ol

Cat. No. B3058494
CAS RN: 89775-32-6
M. Wt: 157.24 g/mol
InChI Key: MTSJIQPNVWSKPO-UHFFFAOYSA-N
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Description

“1-(1,3-Thiazol-2-yl)butan-1-ol” is a chemical compound with the molecular formula C7H11NOS . It belongs to the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . These compounds have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of “1-(1,3-Thiazol-2-yl)butan-1-ol” and its derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The chemical structure of these compounds is usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The thiazole ring in “1-(1,3-Thiazol-2-yl)butan-1-ol” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Thiazole derivatives, including thiazolebutanol, serve as valuable starting materials for bio-organic and medicinal chemistry. Researchers explore their potential in drug development due to their structural diversity and ease of synthesis. These compounds can be modified to create novel pharmaceutical agents with specific biological activities .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties. Thiazolebutanol and related compounds exhibit activity against bacteria, fungi, and other microorganisms. Their effectiveness makes them promising candidates for developing new antimicrobial agents .

Plant Growth Promotion

Interestingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (a derivative of thiazolebutanol) has been found to promote rapeseed (canola) growth. It enhances seed yield and oil content, making it relevant for agricultural applications .

Functional Dye Synthesis

Thiazole derivatives play a role in functional dye synthesis. Researchers have explored their use in creating dyes with specific optical properties, such as fluorescence or color. These dyes find applications in textiles, sensors, and imaging .

Anti-Inflammatory and Antipyretic Properties

While not directly related to thiazolebutanol, other synthetic thiazole derivatives exhibit anti-inflammatory and antipyretic effects. These properties make them relevant for managing inflammatory conditions and fever .

Other Potential Applications

Thiazole derivatives have been investigated for their potential in treating various health conditions, including Alzheimer’s disease, hypertension, and allergies. Additionally, they show promise as antiviral agents, particularly against HIV and hepatitis C .

Future Directions

Thiazoles and their derivatives have shown promising results in various fields, especially in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-2-3-6(9)7-8-4-5-10-7/h4-6,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSJIQPNVWSKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309942
Record name α-Propyl-2-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89775-32-6
Record name α-Propyl-2-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89775-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Propyl-2-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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